![molecular formula C7H9BrN2 B1376836 4-Bromo-1-cyclobutylpyrazole CAS No. 1002309-50-3](/img/structure/B1376836.png)
4-Bromo-1-cyclobutylpyrazole
Overview
Description
4-Bromo-1-cyclobutylpyrazole is a heterocyclic cyclobutane . It has a molecular weight of 201.07 and is stored at temperatures between 2-8°C . It is a liquid at ambient temperature . The IUPAC name for this compound is 4-bromo-1-cyclobutyl-1H-pyrazole .
Synthesis Analysis
The synthesis of 4-Bromo-1-cyclobutylpyrazole involves the reaction of 1,3-diketones, arylhydrazines, and N-bromosaccharin in the presence of silica gel supported sulfuric acid as a heterogeneous catalyst . This process is carried out under solvent-free conditions .Molecular Structure Analysis
The InChI code for 4-Bromo-1-cyclobutylpyrazole is 1S/C7H9BrN2/c8-6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2 . This indicates that the compound consists of 7 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .Chemical Reactions Analysis
Pyrazole derivatives, such as 4-Bromo-1-cyclobutylpyrazole, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .It is a liquid at ambient temperature . The compound is stored at temperatures between 2-8°C .
Scientific Research Applications
Safety And Hazards
The safety information for 4-Bromo-1-cyclobutylpyrazole includes hazard statements H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Pyrazole-containing compounds, including 4-Bromo-1-cyclobutylpyrazole, continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates . Researchers are interested in synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .
properties
IUPAC Name |
4-bromo-1-cyclobutylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILOMGXFNRGZMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-cyclobutylpyrazole | |
CAS RN |
1002309-50-3 | |
Record name | 4-Bromo-1-cyclobutylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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